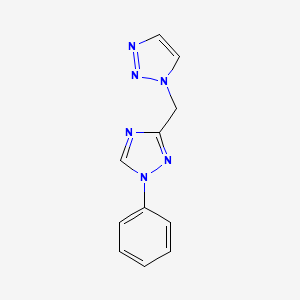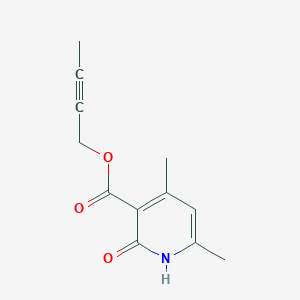![molecular formula C12H15N3O2S B7632867 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation and cancer. It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and -9. Additionally, it has been shown to inhibit the growth of bacterial cells by disrupting cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under different conditions. It has also been shown to have potent anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising compound for further research. However, its limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, inflammatory disorders, and bacterial infections. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to explore its mechanism of action and potential toxicity. Finally, the development of new derivatives of 1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole with improved properties may lead to the discovery of new drugs with potential clinical applications.
Métodos De Síntesis
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole can be synthesized using different methods, including the reaction of 4-(propan-2-ylsulfonyl)benzyl bromide with sodium azide in DMF, followed by copper(I) catalyzed cycloaddition of the resulting azide with terminal alkynes. Another method involves the reaction of 4-(propan-2-ylsulfonyl)benzyl chloride with sodium azide in the presence of a phase-transfer catalyst, followed by copper(I) catalyzed cycloaddition with terminal alkynes. The yield of the synthesis varies depending on the method used.
Aplicaciones Científicas De Investigación
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole has been studied extensively for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In one study, it was shown to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was found to have potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential in treating bacterial infections, such as methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
1-[(4-propan-2-ylsulfonylphenyl)methyl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-10(2)18(16,17)12-5-3-11(4-6-12)9-15-8-7-13-14-15/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRRXDWCCLMXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)
![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![Methyl 2-[4-[(4-chloro-3-methylphenyl)methylamino]piperidin-1-yl]acetate](/img/structure/B7632868.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)

![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)